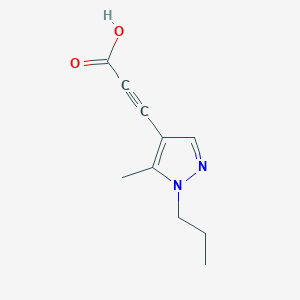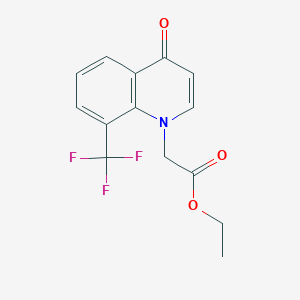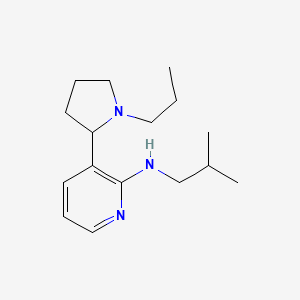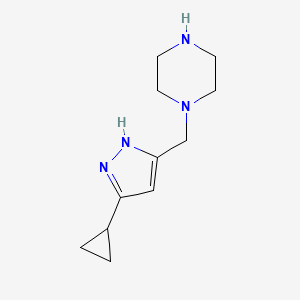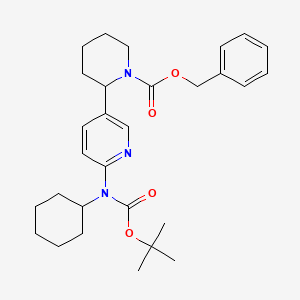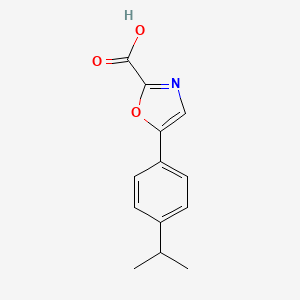
1-(5-Chloropyridin-3-yl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloropyridin-3-yl)cyclopropanamine is an organic compound that belongs to the class of cyclopropanamines It features a cyclopropane ring attached to a pyridine ring substituted with a chlorine atom at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloropyridin-3-yl)cyclopropanamine typically involves the cyclopropanation of a suitable pyridine derivative. One common method includes the reaction of 5-chloropyridine-3-carbaldehyde with cyclopropylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for further applications .
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Chloropyridin-3-yl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
1-(5-Chloropyridin-3-yl)cyclopropanamine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and can be used in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate or as a building block for the development of pharmaceuticals.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(5-Chloropyridin-3-yl)cyclopropanamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the target molecule involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Chloropyridin-3-yl)cyclopropanamine
- 1-(6-Chloropyridin-3-yl)cyclopropanamine
- 1-(3-Chloropyridin-2-yl)cyclopropanamine
Uniqueness
1-(5-Chloropyridin-3-yl)cyclopropanamine is unique due to the specific position of the chlorine atom on the pyridine ring, which can influence its reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with biological targets and its overall pharmacological profile .
Propriétés
Formule moléculaire |
C8H9ClN2 |
|---|---|
Poids moléculaire |
168.62 g/mol |
Nom IUPAC |
1-(5-chloropyridin-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H9ClN2/c9-7-3-6(4-11-5-7)8(10)1-2-8/h3-5H,1-2,10H2 |
Clé InChI |
DPWFBQLNXBQKRE-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CC(=CN=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B15058887.png)

